

Application Notes and Protocols: AR-M 1000390 in the Study of Analgesic Tolerance

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 is a selective, non-peptidic delta-opioid receptor (DOR) agonist that has garnered significant interest in the field of pain research. A key characteristic of AR-M 1000390 is its classification as a low-internalizing agonist. This property distinguishes it from many other opioid agonists and has profound implications for the development of analgesic tolerance. Unlike high-internalizing agonists that trigger robust receptor endocytosis and subsequent downregulation, AR-M 1000390 tends to promote receptor-G protein uncoupling at the cell surface. This unique mechanism of action is associated with a more limited, "pain-specific" analgesic tolerance, making AR-M 1000390 a valuable tool for investigating the nuanced mechanisms of opioid tolerance and for the development of novel analgesics with improved long-term efficacy.

These application notes provide a comprehensive overview of the use of **AR-M 1000390** in preclinical studies of analgesic tolerance, including its pharmacological properties, detailed experimental protocols for inducing and assessing tolerance, and an overview of its signaling pathway.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of **AR-M 1000390**.



Table 1: In Vitro Pharmacological Profile of AR-M 1000390

Parameter	Value	Species/Cell Line	Reference
Binding Affinity (Ki)	106 ± 34 nM	Human DOR (SK-N- BE cells)	[1]
Binding Affinity (IC50)	0.87 ± 0.23 nM	δ-opioid receptor	[2][3]
3800 ± 172 nM	μ-opioid receptor	[2][3]	
7470 ± 606 nM	к-opioid receptor	[2][3]	
Functional Potency (EC50)	111 ± 31 nM (cAMP inhibition)	Human DOR (SK-N- BE cells)	[1]
7.2 ± 0.9 nM	δ-opioid receptor	[2]	

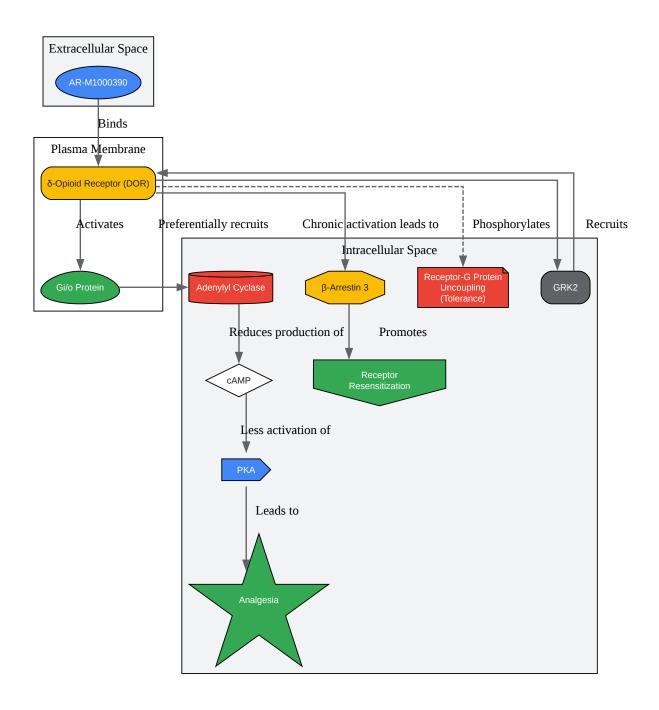
Table 2: In Vivo Effects of AR-M 1000390

Animal Model	Effect	Dosage	Reference
Rat	Reduces CFA-induced hyperalgesia	Not specified	[3][4][5][6]
Rat	Vacuolation in pancreatic β-cells (7 days)	600 μmol/kg	[2][3]
Mouse	Does not trigger acute desensitization of analgesic response	Not specified	[3][4][5][6]

Signaling Pathway of AR-M 1000390 and Development of Analgesic Tolerance

The development of analysesic tolerance to opioid agonists is a complex process involving multiple cellular and molecular adaptations. In the case of **AR-M 1000390**, its low-internalizing nature leads to a distinct signaling cascade compared to high-internalizing agonists.









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